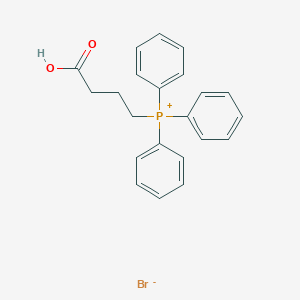

(3-Carboxypropyl)triphenylphosphonium bromide

Beschreibung

Eigenschaften

IUPAC Name |

3-carboxypropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVJKVMGJABKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443905 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-14-6 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Carboxypropyl)triphenylphosphonium bromide can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and purification systems ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Carboxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .

Wissenschaftliche Forschungsanwendungen

Cell Biology

Mitochondrial Probing

This compound is frequently utilized as a mitochondrial probe. It helps researchers study mitochondrial function and dynamics in living cells. The ability to target mitochondria makes it essential for understanding cellular metabolism and energy production.

Case Study : A study demonstrated that (3-Carboxypropyl)triphenylphosphonium bromide can effectively accumulate in mitochondria, allowing for real-time imaging of mitochondrial dynamics under various physiological conditions .

Drug Delivery Systems

Targeted Drug Delivery

The unique properties of this compound make it suitable for developing targeted drug delivery systems, particularly in cancer therapy. Its lipophilic nature enhances the efficacy of therapeutic agents by facilitating their selective uptake into cancerous cells.

Case Study : Research involving the conjugation of doxorubicin with triphenylphosphonium moieties showed significant improvements in drug accumulation within mitochondrial membranes of cancer cells, leading to enhanced cytotoxicity against multidrug-resistant cancer types .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a versatile reagent in organic synthesis, facilitating various chemical reactions such as alkylation and acylation. Its phosphonium group enhances nucleophilicity, making it effective in synthesizing complex organic molecules.

| Reaction Type | Example Reaction |

|---|---|

| Alkylation | Formation of alkyl phosphonium salts |

| Acylation | Synthesis of carboxylic acid derivatives |

| Coupling Reactions | Formation of biaryl compounds |

Biochemical Research

Enzyme Activity Investigation

this compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways. Its ability to modulate mitochondrial function provides insights into cellular processes relevant to health and disease.

Case Study : In studies examining the effects on mitochondrial enzymes, this compound was shown to alter enzyme kinetics, providing valuable data on metabolic regulation under stress conditions .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to develop phosphonium-based materials. These materials are applied in creating advanced polymers and nanomaterials with unique properties such as enhanced conductivity and thermal stability.

| Material Type | Properties |

|---|---|

| Polymers | Increased thermal stability |

| Nanomaterials | Enhanced electrical conductivity |

Wirkmechanismus

The mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide involves its ability to selectively accumulate in the mitochondria of cells due to its lipophilic nature and delocalized positive charge[5][5]. This selective accumulation disrupts mitochondrial functions, leading to the generation of reactive oxygen species and the induction of apoptosis in cancer cells[5][5]. The compound also affects the cell cycle, reactive oxygen species levels, and the expression of tumor necrosis factor α and vascular endothelial growth factor[5][5].

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphonium Compounds

Phosphonium salts with structural variations in the alkyl/aryl chain or counterion exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Differences

Biologische Aktivität

(3-Carboxypropyl)triphenylphosphonium bromide (TPP) is a compound that has garnered significant interest in biomedical research due to its potential applications in cancer therapy and mitochondrial targeting. This article explores the biological activity of TPP, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a quaternary phosphonium salt characterized by a positively charged phosphonium ion attached to a carboxypropyl chain. This structure allows TPP to selectively accumulate in mitochondria, which is particularly advantageous for targeting cancer cells that exhibit altered mitochondrial dynamics.

Mitochondrial Targeting

TPP's ability to target mitochondria is primarily due to the negative membrane potential of these organelles in cancer cells. The lipophilic nature of TPP facilitates its accumulation within mitochondria, where it can exert cytotoxic effects. Research indicates that TPP can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), which are implicated in apoptosis and cell cycle arrest in cancer cells .

Antitumor Activity

Studies have demonstrated that TPP exhibits significant antitumor activity against various cancer cell lines. For instance, TPP has been shown to inhibit the proliferation of HepG2 (liver cancer) and MG-63 (osteosarcoma) cells while sparing normal cells such as NIH3T3 fibroblasts. The mechanism involves delaying the cell cycle in the S phase and modulating the levels of TNF-α and VEGF, which are crucial for tumor growth and metastasis .

In Vitro Efficacy

A series of experiments using the CCK-8 assay have quantified the cytotoxic effects of TPP on various cancer cell lines. The IC50 values indicate that TPP is effective at low concentrations, demonstrating its potential as a therapeutic agent. For example, TPP showed an IC50 value of approximately 8.83 µM against HeLa cells, significantly lower than many conventional chemotherapeutics .

In Vivo Studies

In animal models, TPP has been tested for its ability to inhibit tumor growth. One study reported that TPP significantly reduced tumor size in H22-bearing mice, suggesting its efficacy as an anticancer agent in vivo. The treatment led to alterations in mitochondrial membrane potential and increased apoptosis markers .

Comparative Analysis of Biological Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 8.83 | Inhibition of cell proliferation |

| MG-63 | 12.53 | Induction of apoptosis |

| HeLa | 10.07 | Cell cycle arrest |

| NIH3T3 | >50 | Minimal toxicity |

Case Studies

- Antitumor Mechanism : A study focused on the mechanism by which TPP affects liver carcinoma cells revealed that it alters ROS levels and mitochondrial dynamics, leading to enhanced apoptosis .

- Nanomedicine Applications : Recent research explored the use of TPP-conjugated nanoparticles for targeted drug delivery. These nanoparticles demonstrated improved uptake by cancer cells and enhanced therapeutic efficacy compared to non-targeted formulations .

Q & A

Basic: What are the optimal synthesis and purification protocols for (3-carboxypropyl)triphenylphosphonium bromide?

Methodological Answer:

The compound is typically synthesized via anion exchange from its chloride salt. A validated protocol involves dissolving 3-carboxypropyltriphenylphosphonium chloride (2.3 mmol) and sodium hexafluorophosphate (2.4 mmol) in water, followed by filtration and drying under vacuum. Yield is ~80% after washing with water . For purification, recrystallization from dichloromethane via slow evaporation produces single crystals suitable for XRD analysis. Key parameters:

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Reaction Solvent | Water | |

| Recrystallization | Dichloromethane slow evaporation | |

| Yield | 80.8% |

Basic: How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer:

Combine ¹H/¹³C NMR and X-ray crystallography :

- ¹H NMR (CDCl₃): Peaks at δ 7.77–8.02 (aromatic protons), 3.54–3.72 (methylene adjacent to P), 2.04–2.07 (carboxylic acid protons) .

- XRD : Triclinic crystal system (space group P-1), with hydrogen bonding between the carboxylic acid and hexafluorophosphate anion .

Advanced: How does the carboxypropyl group influence reactivity in Wittig reactions compared to other phosphonium salts?

Methodological Answer:

The carboxypropyl group enhances solubility in polar solvents (e.g., water, DMF), enabling reactions under mild conditions. However, steric hindrance from the carboxylate may reduce ylide formation efficiency compared to methyltriphenylphosphonium bromide. Optimize by:

- Using strong bases (e.g., NaH) to deprotonate the carboxylic acid.

- Adjusting solvent polarity to balance ylide stability and reactivity .

Advanced: What strategies improve mitochondrial targeting efficiency when using this compound in drug delivery systems?

Methodological Answer:

The triphenylphosphonium (TPP) moiety facilitates mitochondrial accumulation, but the carboxypropyl group enables conjugation to biomolecules (e.g., peptides, polymers). Key steps:

Conjugation : Use EDC/NHS chemistry to link the carboxylate to amine-bearing carriers.

Validation : Measure mitochondrial membrane potential retention via JC-1 staining in cellular assays .

| Conjugation Efficiency | >90% (via HPLC) | |

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. protective effects)?

Methodological Answer:

Contradictions often arise from concentration-dependent effects or impurity interference. Mitigate by:

- Purity Validation : Use HPLC (≥97% purity) and ICP-MS to rule out heavy metal contaminants.

- Dose-Response Studies : Test across a broad concentration range (nM–µM) to identify therapeutic vs. toxic thresholds .

Advanced: What crystallographic anomalies have been observed, and how should they be interpreted?

Methodological Answer:

The alkyl chain adopts a non-staggered conformation, with phenyl rings deviating from coplanarity (torsion angles: 55–65°). This is attributed to steric clashes between the carboxypropyl chain and phenyl groups. Always compare experimental XRD data with DFT-optimized structures to confirm these features are intrinsic, not artifacts .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Stable at room temperature but hygroscopic. Store in a desiccator under argon.

- Decomposition : Avoid temperatures >210°C (melting point: 204–210°C) .

Advanced: How can solubility limitations in nonpolar solvents be overcome for organic synthesis applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.